molecular formula C20H19FN2OS2 B2656879 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 942001-87-8

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2656879
CAS No.: 942001-87-8
M. Wt: 386.5
InChI Key: AFEHVHVSQFWCFB-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole ring. Finally, the acetamide moiety is attached through an amidation reaction involving an appropriate amine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include using high-purity reagents, controlling reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the acetamide moiety.

    Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiazole or acetamide derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide
  • 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Uniqueness

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-14(16-5-3-2-4-6-16)22-19(24)11-18-13-26-20(23-18)25-12-15-7-9-17(21)10-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEHVHVSQFWCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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